6-Thioxanthine 5'-monophosphate

IMPDH substrate specificity thiopurine metabolism Sarcoma 180 enzyme kinetics

6-Thioxanthine 5′-monophosphate (6-TXMP; also designated thioxanthine monophosphate) is a thiopurine nucleotide metabolite formed by the NAD⁺-dependent oxidation of 6-thioinosine 5′-monophosphate (TIMP) by inosine-5′-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205), and it serves as the obligate substrate for GMP synthase (GMPS; EC 6.3.5.2) to generate 6-thioguanosine monophosphate (TGMP), the first committed 6-thioguanine nucleotide (6-TGN) in the thiopurine metabolic cascade. The compound (C₁₀H₁₃N₄O₈PS; MW 380.27 g/mol; estimated LogP −1.16; estimated water solubility ~1,955 mg/L at 25 °C) is the 6-sulfur-substituted analog of xanthosine 5′-monophosphate and is a critical intermediate in the metabolism of the immunosuppressive and antineoplastic prodrugs azathioprine and 6-mercaptopurine.

Molecular Formula C10H13N4O8PS
Molecular Weight 380.27 g/mol
CAS No. 3237-49-8
Cat. No. B12670643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thioxanthine 5'-monophosphate
CAS3237-49-8
Molecular FormulaC10H13N4O8PS
Molecular Weight380.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=S
InChIInChI=1S/C10H13N4O8PS/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-11-4-7(14)12-10(17)13-8(4)24/h2-3,5-6,9,15-16H,1H2,(H2,18,19,20)(H2,12,13,17,24)/t3-,5-,6-,9-/m1/s1
InChIKeyWMRIOGFRJLQENF-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thioxanthine 5′-monophosphate (CAS 3237-49-8): Thiopurine Nucleotide Intermediate Procurement Guide for Metabolic Pathway Research


6-Thioxanthine 5′-monophosphate (6-TXMP; also designated thioxanthine monophosphate) is a thiopurine nucleotide metabolite formed by the NAD⁺-dependent oxidation of 6-thioinosine 5′-monophosphate (TIMP) by inosine-5′-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205), and it serves as the obligate substrate for GMP synthase (GMPS; EC 6.3.5.2) to generate 6-thioguanosine monophosphate (TGMP), the first committed 6-thioguanine nucleotide (6-TGN) in the thiopurine metabolic cascade [1]. The compound (C₁₀H₁₃N₄O₈PS; MW 380.27 g/mol; estimated LogP −1.16; estimated water solubility ~1,955 mg/L at 25 °C) is the 6-sulfur-substituted analog of xanthosine 5′-monophosphate and is a critical intermediate in the metabolism of the immunosuppressive and antineoplastic prodrugs azathioprine and 6-mercaptopurine [2].

6-Thioxanthine 5′-monophosphate (CAS 3237-49-8): Why In-Class Thiopurine Nucleotides Cannot Be Interchanged in Quantitative Research


Although 6-TXMP shares structural features with its immediate metabolic neighbors—6-thioinosine 5′-monophosphate (TIMP) and 6-thioguanosine 5′-monophosphate (TGMP)—these three thiopurine monophosphates occupy mechanistically non-interchangeable positions in the thiopurine cascade. TIMP is an IMPDH substrate (Vmax/Km = 250 for Sarcoma 180 enzyme), whereas 6-TXMP is the IMPDH product and, in certain species, a downstream IMPDH inhibitor [1]. TGMP is the GMPS product that proceeds to cytotoxic TGN incorporation into nucleic acids, while 6-TXMP is the GMPS substrate whose conversion efficiency determines TGN yield [2]. Moreover, in Toxoplasma gondii, 6-TXMP is not a GMPS substrate, resulting in parasitostatic rather than parasitocidal activity—a fate completely divergent from mammalian thiopurine metabolites [3]. Substituting one nucleotide for another without accounting for these enzyme-specific, species-specific, and mechanism-divergent properties introduces confounded variables that compromise quantitative pathway analysis, metabolite monitoring, and gene therapy vector validation.

6-Thioxanthine 5′-monophosphate: Quantified Differentiation Evidence vs. Closest Thiopurine Nucleotide Analogs


IMPDH Substrate Efficiency Defines the Metabolic Bottleneck: TIMP (Precursor) vs. TXMP (Product/Inhibitor)

The immediate precursor of 6-TXMP, 6-thioinosine 5′-monophosphate (TIMP), is a substrate for IMP dehydrogenase from Sarcoma 180 ascites tumor cells with a substrate efficiency (Vmax/Km) of 250, which is 16-fold lower than that of the natural substrate inosine 5′-monophosphate (IMP; Vmax/Km = 4000) [1]. In contrast, 6-TXMP itself is the product of this IMPDH-catalyzed reaction (R08240) and, in T. gondii, functions as an inhibitor of the parasite IMPDH in soluble extracts, blocking guanine nucleotide biosynthesis [2]. This means that while TIMP is consumed by IMPDH, 6-TXMP accumulates and exerts regulatory inhibition—a functional divergence not predictable from structural similarity alone.

IMPDH substrate specificity thiopurine metabolism Sarcoma 180 enzyme kinetics

Species-Specific GMPS Substrate Fate: 6-TXMP Conversion to TGMP in Human vs. No Conversion in Toxoplasma gondii

In human cells, 6-TXMP serves as a bona fide substrate for GMP synthase (GMPS; EC 6.3.5.2), being converted to 6-thioguanosine monophosphate (TGMP) via the reaction: 6-TXMP + ATP + L-glutamine + H₂O → TGMP + AMP + PPᵢ + L-glutamate (R08244) [1]. However, in the apicomplexan parasite Toxoplasma gondii, 6-TXMP is explicitly NOT a substrate for parasite GMPS and is not incorporated into nucleic acids [2]. Instead, 6-TXMP accumulates to near-millimolar intracellular concentrations within the parasite (6-TXMP was the only detectable metabolite of 6-thioxanthine in T. gondii) and inhibits parasite IMPDH, depleting guanine nucleotide pools [3]. This species-specific GMPS substrate blockade is the molecular basis for the parasitostatic (growth-inhibiting) effect of the 6-TX/6-TXMP system in T. gondii, in contrast to the cytocidal (lethal) effect of 6-thiopurines on mammalian cells where TGNs are formed and incorporated into DNA [2].

GMP synthase substrate specificity Toxoplasma gondii parasitostatic mechanism

Intracellular Accumulation of 6-TXMP in T. gondii: Near-Millimolar Levels Not Achieved by TIMP or TGMP

When T. gondii parasites are incubated intracellularly with 6-thioxanthine, the hypoxanthine-guanine phosphoribosyltransferase (HXGPRT) of the parasite converts the prodrug to 6-thioxanthosine 5′-phosphate (i.e., 6-TXMP), which accumulates to near-millimolar concentrations inside the parasite [1]. Critically, 6-TXMP was the only detectable metabolite of 6-thioxanthine in these parasites—no 6-thioguanine nucleotides were formed, distinguishing this accumulation from mammalian thiopurine metabolism where TIMP and TGMP pools predominate [2]. In contrast, the concentration of 6-TGNs (TGMP and its phosphorylated derivatives) in 6-MP-treated murine WEHI-3b leukemia cells peaked at 1 µM 6-MP and paradoxically decreased at 50 µM 6-MP, while 6-TIMP and 6-TXMP concentrations continued to rise with increasing 6-MP dose [3]. This demonstrates that 6-TXMP can become the dominant intracellular thiopurine nucleotide species under certain exposure conditions, a behavior not replicated by TIMP or TGMP.

intracellular nucleotide accumulation Toxoplasma gondii HXGPRT activation

Selective Cytotoxicity in gpt/6-TX Gene Therapy: >120-Fold Discrimination Between gpt-Expressing and Parental Tumor Cells

In the E. coli gpt/6-thioxanthine enzyme-prodrug gene therapy system, 6-thioxanthine is converted to 6-TXMP by the bacterial xanthine-guanine phosphoribosyltransferase (gpt). Rat C6 glioma cells transduced with the gpt gene exhibited an ID₅₀ of 4.1 µM upon exposure to the prodrug 6-thioxanthine, whereas parental (untransduced) C6 glioma cells were not affected at concentrations up to 500 µM [1]. This corresponds to a >120-fold therapeutic index based on prodrug concentration. In vivo, grafting of gpt-retrovirus producer cells into intracerebral C6 tumors in nude mice followed by 6-thioxanthine treatment resulted in an 80% reduction in tumor volumes and a 28% increase in mean survival time (p < 0.0005) [2]. By contrast, the classic HSV-tk/ganciclovir suicide gene system exhibits a smaller reported differential in some models, and the gpt/6-TX system has been proposed as a complementary alternative with a distinct mechanism (IMPDH inhibition and guanine nucleotide depletion rather than DNA chain termination) that does not require cell division for activity [1].

suicide gene therapy E. coli gpt glioma prodrug activation

Mechanism Differentiation: Parasitostatic IMPDH Inhibition by 6-TXMP vs. Cytocidal DNA Incorporation by 6-TGNs

In T. gondii, the action of 6-thioxanthine (converted intracellularly to 6-TXMP) is strictly parasitostatic, not parasitocidal: extracellular parasites that had accumulated high 6-TXMP concentrations incorporated more labeled hypoxanthine or xanthine into nucleotide pools than controls but directed hypoxanthine almost entirely into adenine nucleotides, with impaired guanine nucleotide synthesis [1]. Soluble extract assays confirmed that 6-TXMP directly inhibits T. gondii IMPDH while GMPS remains uninhibited [2]. This contrasts with the cytocidal mechanism of 6-thiopurines (6-MP, 6-TG) in mammalian cells, where the downstream metabolite 6-thiodeoxyguanosine triphosphate (dTGTP) is incorporated into DNA, causing lethal DNA damage [1]. The critical differentiation: 6-TXMP acts as an IMPDH inhibitor producing guanine nucleotide depletion (parasitostatic), whereas 6-TGNs act as fraudulent nucleobases producing DNA incorporation (cytocidal). This mechanism divergence is not shared by TIMP, which is an IMPDH substrate, nor by TGMP, which proceeds to DNA incorporation.

IMPDH inhibition thiopurine mechanism of action parasitostasis vs. cytotoxicity

Physicochemical Property Divergence: Molecular Weight, Topological Polar Surface Area, and Solubility Profile vs. TIMP and TGMP

6-TXMP (C₁₀H₁₃N₄O₈PS, MW 380.27 g/mol) differs from its immediate metabolic neighbors by the substitution of a carbonyl oxygen at the 6-position with a thiocarbonyl sulfur [1]. Compared with TIMP (C₁₀H₁₃N₄O₇PS, MW 364.27 g/mol), the O→S exchange increases molecular weight by 16.0 Da, adds one hydrogen bond acceptor (from 9 to 10), and increases the topological polar surface area (TPSA) from ~191 Ų to ~208 Ų [2]. Compared with TGMP (C₁₀H₁₄N₅O₇PS, MW 379.29 g/mol), 6-TXMP differs by the replacement of the 2-amino group with a 2-carbonyl group and the 6-oxo with 6-thioxo, resulting in a TPSA increase from ~175 Ų to ~208 Ų, with an estimated water solubility of ~1,955 mg/L (estimated LogP −1.16) for 6-TXMP . These differences directly impact reversed-phase HPLC retention behavior: 6-TXMP can be resolved from TIMP and TGMP by ion-pairing liquid chromatography using tetrabutylammonium ions with UV detection, a method validated for clinical thiopurine metabolite monitoring [3].

nucleotide physicochemical properties LC-MS method development chromatographic separation

6-Thioxanthine 5′-monophosphate (CAS 3237-49-8): Evidence-Backed Research and Industrial Application Scenarios


T. gondii HXGPRT-Based Positive/Negative Genetic Selection Using 6-TXMP as the Selective Agent

The essential evidence that 6-TXMP accumulates to near-millimolar concentrations in T. gondii via HXGPRT-mediated phosphorylation and inhibits parasite IMPDH without being a GMPS substrate [REFS-1, REFS-2] directly supports its use as a negative selection agent in HXGPRT knockout/knock-in genetic systems. Parasites lacking functional HXGPRT are completely resistant to 6-thioxanthine, while HXGPRT-expressing parasites convert it to 6-TXMP and undergo parasitostasis. This selection scheme, established by Pfefferkorn and Borotz (1994) and validated by Donald et al. (1996), enables hit-and-run mutagenesis where 6-thioxanthine resistance selects for HXGPRT loss, and mycophenolic acid plus xanthine/guanine supplementation selects for HXGPRT restoration [3]. Researchers must procure authentic 6-TXMP as an analytical standard to quantify intracellular concentrations by HPLC and confirm the absence of 6-thioguanine nucleotide contaminants, which would confound interpretation of parasitostatic vs. parasitocidal outcomes.

E. coli gpt/6-TX Suicide Gene Therapy Vector Validation and Prodrug Activation Assays

The quantitative selectivity data—ID₅₀ of 4.1 µM for gpt-expressing C6 glioma cells vs. >500 µM for parental cells (>120-fold discrimination), plus 80% in vivo intracerebral tumor volume reduction with 28% survival prolongation (p < 0.0005)—establish 6-TXMP as the active metabolite in the gpt/6-TX enzyme-prodrug system [4]. For vector validation, procuring 6-TXMP as a reference standard enables LC-MS/MS quantification of intracellular prodrug activation efficiency across different gpt-expressing cell lines or patient-derived xenografts. The 6-TXMP/6-TGN metabolic ratio serves as a quantitative metric of gpt transgene expression and enzymatic activity, providing a more direct pharmacodynamic marker than cell viability endpoints. This application cannot be substituted with TIMP or TGMP standards, as neither reflects the gpt-dependent activation step.

Thiopurine Metabolite Monitoring Assay Development Requiring Discrimination of TXMP from TIMP and TGMP in RBCs or Tissue Lysates

At suprapharmacological 6-MP concentrations (50 µM), 6-TIMP and 6-TXMP concentrations rise while 6-TGN levels paradoxically decline—6-TGTP at 50 µM 6-MP was only one-fifth of that at 1 µM [5]. This concentration-dependent metabolic shunting makes 6-TXMP a dominant thiopurine nucleotide species under certain clinical or experimental conditions. For clinical HPLC methods such as that validated by Kirchherr et al. (2013), authentic 6-TXMP is required as a calibrator to quantify this shunting in IBD or ALL patients receiving high-dose thiopurines or allopurinol co-therapy. The physicochemical property differences (MW 380.27, TPSA ~208 Ų) vs. TIMP (MW 364.27) and TGMP (MW 379.29) necessitate distinct ion-pair chromatography retention times and MS/MS transitions, making procurement of pure 6-TXMP reference material essential for method validation.

Anti-Parasitic IMPDH Inhibitor Screening with Guanine Nucleotide Depletion as Primary Endpoint

The demonstrated mechanism of 6-TXMP as a parasite IMPDH inhibitor causing guanine nucleotide depletion without DNA incorporation [REFS-1, REFS-2] defines its use as a positive control compound in IMPDH-targeted anti-parasitic screening campaigns. Unlike mammalian IMPDH inhibitors (e.g., mycophenolic acid), 6-TXMP's parasitostatic effect requires metabolic labeling with [³H]-hypoxanthine to measure adenine vs. guanine nucleotide incorporation ratios as the primary readout. Using 6-TXMP as the reference inhibitor establishes the expected guanine nucleotide depletion profile, against which novel IMPDH inhibitors can be benchmarked. Procuring 6-TXMP rather than the prodrug 6-thioxanthine ensures that the active inhibitory species is directly added, bypassing confounding variables of cellular uptake and HXGPRT-dependent activation.

Quote Request

Request a Quote for 6-Thioxanthine 5'-monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.